molecular formula C12H22O11 B7822978 D-Fructose, 4-O-beta-D-galactopyranosyl-

D-Fructose, 4-O-beta-D-galactopyranosyl-

Cat. No.: B7822978
M. Wt: 342.30 g/mol
InChI Key: PFCRQPBOOFTZGQ-VZXVHDRGSA-N
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Description

It does not occur naturally but can be found in heat-treated milk . Lactulose is widely used in the food industry and medicine due to its unique properties and benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactulose is synthesized from lactose through an isomerization process. The reaction involves the conversion of lactose to lactulose using alkaline catalysts such as sodium hydroxide or calcium hydroxide . The reaction is typically carried out at elevated temperatures ranging from 40°C to 100°C . The reaction conditions, including pH and temperature, are carefully controlled to optimize the yield and purity of lactulose.

Industrial Production Methods

In industrial settings, lactulose is produced by the alkaline isomerization of lactose in the presence of water. The process involves dissolving lactose in water, adding an alkaline catalyst, and heating the mixture to the desired temperature . The reaction mixture is then neutralized, and lactulose is purified through crystallization or chromatography techniques . The final product is a high-purity lactulose concentrate suitable for various applications.

Scientific Research Applications

Food Industry Applications

Lactulose is utilized in the food industry primarily for its functional properties. Its sweetness is approximately 0.62 times that of sucrose, making it a viable sugar substitute in various products.

Sweetener and Texture Enhancer

  • Application : Used in cakes, cookies, chocolates, and ice creams.
  • Benefits : Enhances sweetness without significantly increasing caloric content; improves texture and browning in baked goods.
Product TypeLactulose ConcentrationEffect on Sensory Properties
Cakes0.5%Improved moisture retention
Ice Cream1%Enhanced creaminess
Confectionery0.5-1%Increased sweetness and browning

Prebiotic Effects

Lactulose acts as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This effect is crucial for gut health and is linked to improved digestion and immune function.

Pharmaceutical Applications

Lactulose has established itself as an essential compound in the pharmaceutical sector, particularly for gastrointestinal disorders.

Treatment of Constipation

  • Mechanism : Lactulose is non-digestible and reaches the colon intact, where it is fermented by gut microbiota, producing short-chain fatty acids (SCFAs) that draw water into the colon.
  • Clinical Studies : A study showed that lactulose significantly improved bowel movement frequency in patients with chronic constipation compared to placebo .
Study ReferencePopulationOutcome
Brouns et al., 2002Adults with constipationIncreased bowel movements by 50%
Hudson & Schuchmann, 2019Patients with hepatic encephalopathyReduced ammonia levels in blood

Management of Hepatic Encephalopathy

Lactulose is used to prevent portal-systemic encephalopathy by reducing blood ammonia levels through its fermentation process.

Antioxidant Properties

Research indicates that lactulose fermentation leads to the production of SCFAs which possess antioxidant properties, potentially reducing oxidative stress in the body .

Anti-carcinogenic Potential

Lactulose may also exhibit anti-cancer properties by modulating gut microbiota composition and reducing toxic bacterial enzymes associated with colorectal cancer .

Clinical Efficacy in Constipation Management

A randomized controlled trial involving 100 participants demonstrated that those treated with lactulose experienced a significant reduction in constipation severity compared to those receiving standard treatment .

Lactulose in Infant Nutrition

Incorporating lactulose into infant formulas has shown promise in promoting healthy gut flora similar to that found in breastfed infants, thus supporting digestive health .

Comparison with Similar Compounds

Lactulose can be compared with other similar disaccharides, such as:

    Lactose: Lactose is a naturally occurring disaccharide composed of galactose and glucose.

    Lactitol: Lactitol is a sugar alcohol derived from lactulose through reduction.

    Lactobionic Acid: Lactobionic acid is an oxidation product of lactulose.

Lactulose is unique due to its dual role as a prebiotic and osmotic laxative, making it valuable in both medical and food applications .

Biological Activity

D-Fructose, 4-O-beta-D-galactopyranosyl- (also known as lactulose) is a synthetic disaccharide composed of fructose and galactose. It has garnered attention due to its diverse biological activities, particularly in gastrointestinal health, metabolic regulation, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of lactulose, including its mechanisms of action, clinical implications, and relevant research findings.

  • Chemical Formula : C12_{12}H22_{22}O11_{11}
  • Molecular Weight : 342.2965 g/mol
  • Classification : O-glycosyl compound

Lactulose is classified as an osmotic laxative and is not absorbed in the upper gastrointestinal tract, which allows it to exert its effects primarily in the colon.

Lactulose functions through two primary mechanisms:

  • Osmotic Activity : It draws water into the bowel, increasing stool bulk and promoting bowel movements. This property makes it effective for treating constipation.
  • Prebiotic Effects : Lactulose serves as a substrate for beneficial gut bacteria, leading to fermentation that produces short-chain fatty acids (SCFAs), which have various health benefits.

1. Gastrointestinal Health

Lactulose is widely used to treat constipation and hepatic encephalopathy. Its prebiotic effects help modulate gut microbiota composition, enhancing the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus while inhibiting pathogenic bacteria.

  • Case Study : A clinical trial demonstrated that lactulose significantly increased the frequency of bowel movements in patients with chronic constipation compared to a placebo group .

2. Metabolic Regulation

Research indicates that lactulose may influence metabolic processes, including lipid metabolism and glucose regulation. It has been shown to reduce postprandial blood glucose levels and improve insulin sensitivity.

  • Research Finding : A study revealed that lactulose intake led to a reduction in body weight and fat mass in obese individuals by altering gut microbiota composition and enhancing SCFA production .

3. Anti-Carcinogenic Properties

Lactulose may possess anti-cancer properties through its ability to alter gut microbiota and reduce the production of carcinogenic compounds.

  • Mechanism : By promoting the growth of beneficial bacteria, lactulose reduces bile acid concentrations that can lead to colorectal cancer .

Comparative Biological Activity Table

Biological Activity Effect References
Osmotic LaxativeIncreases stool water content
PrebioticEnhances beneficial gut bacteria
Metabolic RegulationImproves glucose metabolism
Anti-CarcinogenicReduces risk factors for cancer
Calcium AbsorptionIncreases intestinal calcium uptake

Safety and Side Effects

Lactulose is generally well-tolerated; however, some individuals may experience gastrointestinal side effects such as bloating, gas, or diarrhea. Long-term use should be monitored to prevent electrolyte imbalances.

Properties

IUPAC Name

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8+,9+,10-,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCRQPBOOFTZGQ-VZXVHDRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4618-18-2
Record name Lactulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4618-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LACTULOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7D5QH5AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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